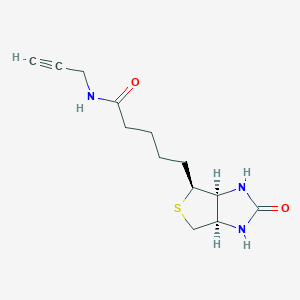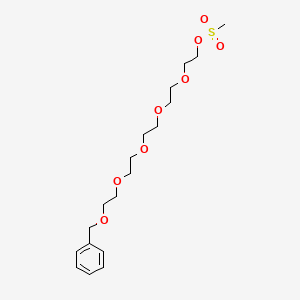
Biotin-Alkin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is widely used in bioorthogonal chemistry, particularly in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, commonly referred to as “click chemistry.” Biotin alkyne is utilized for the selective labeling of azide-containing molecules, such as proteins, nucleic acids, and other biomolecules, facilitating their detection and purification through biotin-streptavidin interactions .
Wissenschaftliche Forschungsanwendungen
Biotin alkyne has a wide range of applications in scientific research, including:
Wirkmechanismus
Target of Action
Biotin Alkyne is a click chemistry reagent . It contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) with molecules containing Azide groups . This makes it a versatile tool in the field of bioconjugation, where it can be used to label a wide variety of biomolecules.
Mode of Action
The primary interaction of Biotin Alkyne is with azide-containing molecules. This interaction occurs via a copper-catalyzed azide-alkyne cycloaddition (CuAAC), a type of click chemistry . The result of this reaction is the formation of a stable triazole linkage . This allows for the tagging of a wide variety of biomolecules with biotin, facilitating their detection and analysis.
Biochemical Pathways
Biotin Alkyne, as a derivative of biotin, is involved in the central metabolism processes of fatty acids, amino acids, and carbohydrates . . Alkyne-containing natural products are widely distributed in microbes and plants . The biosynthetic enzymes and pathways for alkyne formation have been a focus of research, with great efforts made to discover them .
Pharmacokinetics
Biotin Alkyne is non-cleavable , suggesting that once it forms a bond with a target molecule, this bond is stable and resistant to cleavage
Result of Action
The primary result of Biotin Alkyne’s action is the formation of a stable triazole linkage with azide-containing molecules . This enables the biotinylation of a wide range of biomolecules, facilitating their detection and analysis in various biological and chemical applications. For example, it can be used as a monomer to copolymerize with other monomers to form biotin-labeled polymers .
Action Environment
The action of Biotin Alkyne is influenced by the presence of copper, which catalyzes the azide-alkyne cycloaddition Therefore, the copper concentration in the environment can affect the efficiency of Biotin Alkyne’s action Additionally, the presence of azide-containing molecules is necessary for Biotin Alkyne to function
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Biotin alkyne can be synthesized through various methods, including the reaction of biotin with propargylamine or other alkyne-containing reagents. One common approach involves the use of biotin-N-hydroxysuccinimide ester (biotin-NHS) and propargylamine in the presence of a base, such as triethylamine, to form the desired biotin alkyne product . The reaction is typically carried out in an organic solvent, such as dimethylformamide (DMF), at room temperature.
Industrial Production Methods
Industrial production of biotin alkyne involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving multiple purification steps, such as chromatography and recrystallization, to ensure the final product meets stringent quality standards .
Analyse Chemischer Reaktionen
Types of Reactions
Biotin alkyne primarily undergoes click chemistry reactions, specifically CuAAC reactions, where it reacts with azide-containing molecules to form stable triazole linkages . This reaction is highly efficient and selective, making it ideal for bioconjugation applications.
Common Reagents and Conditions
The CuAAC reaction requires a copper(I) catalyst, which can be generated in situ from copper(II) sulfate and a reducing agent, such as sodium ascorbate . The reaction is typically carried out in an aqueous or mixed solvent system at room temperature or slightly elevated temperatures.
Major Products
The major product of the CuAAC reaction involving biotin alkyne is a biotinylated triazole derivative, which can be further utilized for detection and purification purposes through biotin-streptavidin interactions .
Vergleich Mit ähnlichen Verbindungen
Biotin alkyne is unique in its ability to undergo click chemistry reactions with azide-containing molecules, making it highly versatile for bioconjugation applications. Similar compounds include:
Biotin azide: Reacts with alkyne-containing molecules through CuAAC reactions to form triazole linkages.
Biotin hydrazide: Used for labeling carbonyl-containing molecules through hydrazone formation.
Biotin maleimide: Reacts with thiol-containing molecules to form stable thioether linkages.
Compared to these compounds, biotin alkyne offers the advantage of forming highly stable triazole linkages, which are resistant to hydrolysis and other degradation processes .
Eigenschaften
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-prop-2-ynylpentanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2S/c1-2-7-14-11(17)6-4-3-5-10-12-9(8-19-10)15-13(18)16-12/h1,9-10,12H,3-8H2,(H,14,17)(H2,15,16,18)/t9-,10-,12-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJXUHRONZVELPY-NHCYSSNCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC(=O)CCCCC1C2C(CS1)NC(=O)N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.38 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[(5-cyclopropyl-2-ethylpyrazol-3-yl)amino]-7-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[3-[2-[2-[3-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]propoxy]ethoxy]ethoxy]propyl]-6-methoxy-9H-pyrimido[4,5-b]indole-2-carboxamide](/img/structure/B606048.png)



![(2S)-6-(4-aminopiperazin-1-yl)-7-fluoro-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid](/img/structure/B606052.png)
![Benzamide,3-(1-amino-1-methylethyl)-N-[(2R)-1,2,3,4-tetrahydro-7-[(5,6,7,8-tetrahydro-7-oxo-1,8-naphthyridin-4-yl)oxy]-2-naphthalenyl]-5-(trifluoromethyl)-](/img/structure/B606057.png)


